
3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as TAK-659 and belongs to the class of pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Pyridazinone derivatives, similar in structure to the specified compound, have been examined for their action as herbicides. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. A study highlights the design of a pyrazinone derivative that combines the action mechanism of pyrazon with resistance to metabolic detoxification in plants and interference with chloroplast development, offering a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).
Antimicrobial Applications
New series of pyrazole derivatives, including those with a trifluoromethyl phenyl group akin to the compound , have been synthesized and characterized for potential antimicrobial activities. These compounds, through a Vilsmeier–Haack reaction approach, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).
Agricultural Chemistry
The movement and metabolism of pyrazinone derivatives in plants have been studied to understand their behavior and phytotoxic effects across different plant species. This research provides insight into the selective absorption, translocation, and metabolic pathways of these compounds within plants, indicating their complex interactions with plant biology (Stephenson & Ries, 1967).
Chemical Synthesis and Analysis
Analytical methods have been developed for evaluating pyrazinone herbicides, including the determination of technical pyrazon and its impurities in commercial products. Such methodologies are crucial for ensuring the quality and safety of herbicide formulations used in agriculture (Výboh et al., 1974).
Anticonvulsant Activity
Research into substituted pyrazines, structurally related to the queried compound, has explored their potential as anticonvulsant agents. This work contributes to the understanding of the bioisosteric relationships between different ring systems and their biological activities, offering pathways for the development of new therapeutic agents (Kelley et al., 1995).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-[3-(trifluoromethyl)phenyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-6-4-12(5-7-14)11-24-16-17(26)25(9-8-23-16)15-3-1-2-13(10-15)18(20,21)22/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHATUWHZYCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


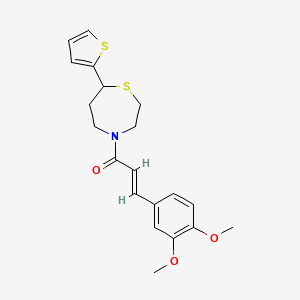
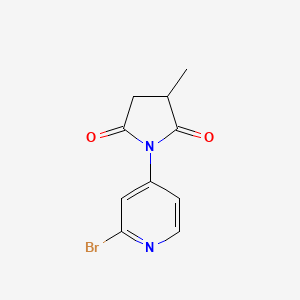
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
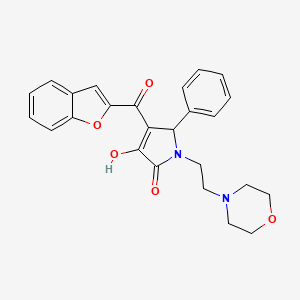
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
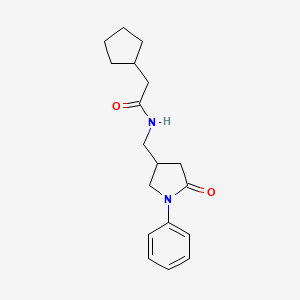
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
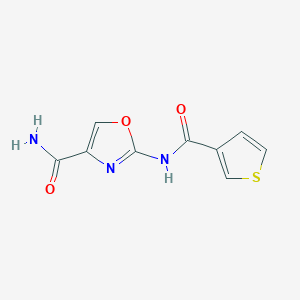
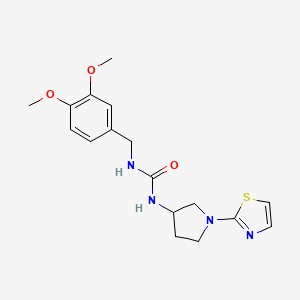
![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)